(R)-Benzyl 2-((5-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate

Enantioselective synthesis Chiral intermediate Eletriptan manufacture

(R)-Benzyl 2-((5-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate (CAS 143322-46-7) is a chiral indole-pyrrolidine building block with the molecular formula C21H21BrN2O2 and a molecular weight of 413.31 g/mol. The compound features a specific (R)-configuration at the pyrrolidine 2-position, a 5-bromo substituent on the indole ring, and a benzyl carbamate (Cbz) protecting group.

Molecular Formula C21H21BrN2O2
Molecular Weight 413.3 g/mol
CAS No. 143322-46-7
Cat. No. B128642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Benzyl 2-((5-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate
CAS143322-46-7
Synonyms(R)- 2-[(5-Bromo-1H-indol-3-yl)methyl]-1-pyrrolidinecarboxylic Acid Phenylmethyl Ester
Molecular FormulaC21H21BrN2O2
Molecular Weight413.3 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)OCC2=CC=CC=C2)CC3=CNC4=C3C=C(C=C4)Br
InChIInChI=1S/C21H21BrN2O2/c22-17-8-9-20-19(12-17)16(13-23-20)11-18-7-4-10-24(18)21(25)26-14-15-5-2-1-3-6-15/h1-3,5-6,8-9,12-13,18,23H,4,7,10-11,14H2/t18-/m1/s1
InChIKeyICTXUHGADAKYDZ-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (R)-Benzyl 2-((5-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate (CAS 143322-46-7)


(R)-Benzyl 2-((5-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate (CAS 143322-46-7) is a chiral indole-pyrrolidine building block with the molecular formula C21H21BrN2O2 and a molecular weight of 413.31 g/mol . The compound features a specific (R)-configuration at the pyrrolidine 2-position, a 5-bromo substituent on the indole ring, and a benzyl carbamate (Cbz) protecting group. It serves as a key protected intermediate in the synthesis of (R)-3-[(1-methylpyrrolidin-2-yl)methyl]-5-[2-(phenylsulfonyl)ethyl]-1H-indole (eletriptan), a selective serotonin 5-HT1B/1D receptor agonist approved for acute migraine treatment [1]. The benzyl carbamate group provides orthogonal protection during multi-step synthetic sequences, enabling selective deprotection under hydrogenolysis conditions without affecting the indole or bromine functionalities.

Chiral (R)-configuration building block for indole-pyrrolidine intermediates
Orthogonal Cbz protection suitable for multi-step synthetic sequences
Pre-reduced methylene linker eliminates extra reduction step

Why (R)-Benzyl 2-((5-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate Cannot Be Interchanged with Its Analogs


Generic substitution of (R)-benzyl 2-((5-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate with its (S)-enantiomer, racemic mixture, or carbonyl-bridge analog leads to a different downstream stereochemical outcome in the final active pharmaceutical ingredient (API). Eletriptan is a single-enantiomer drug whose pharmacological activity depends on the (R)-configuration at the pyrrolidine 2-position [1]. The (S)-enantiomer of this intermediate yields ent-eletriptan, which is classified as an enantiomeric impurity with no established therapeutic efficacy and is controlled as a specified impurity in pharmacopoeial monographs . The carbonyl analog (C=O at the indole 3-linker position; CAS 143322-56-9) has a different oxidation state, requiring additional reduction steps and altering reaction yields and impurity profiles. Therefore, selection of the correct (R)-enantiomer with the methylene (-CH2-) linker is critical for maintaining the registered synthetic route and ensuring API enantiomeric purity.

(S)-enantiomer or racemate
Leads to enantiomeric impurity not established as pharmacologically active in reported receptor studies; may require additional chiral resolution.
Carbonyl-bridge analog (CAS 143322-56-9)
Different oxidation state requires reduction step with reported ~41.5% yield; may alter impurity profile and process mass intensity.

Quantitative Evidence Guide for Selecting (R)-Benzyl 2-((5-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate


Enantiomeric Identity: (R) Configuration Required for Active Eletriptan Synthesis

The (R)-enantiomer is the required stereochemical configuration for the synthesis of eletriptan, a single-enantiomer anti-migraine drug. The (S)-enantiomer (often designated ent-eletriptan intermediate) leads to the corresponding (S)-enantiomer of eletriptan, which is an enantiomeric impurity with no established therapeutic activity . Pharmacopoeial monographs for eletriptan hydrobromide specify limits for the (S)-enantiomer impurity, typically controlled at ≤0.15% in the API [1]. Use of the racemic or (S)-enantiomer intermediate would introduce this impurity at stoichiometric levels, requiring additional chiral resolution steps and reducing overall yield.

Enantiomer Identity
Class-level
Target: (R)-configuration (CAS 143322-46-7) vs (S)-enantiomer Impurity limit ≤0.15% (S)-isomer in final API (chiral HPLC)
Supports enantiomeric purity control; incorrect enantiomer may complicate purification
Class-level inference; verify with chiral method
Enantioselective synthesis Chiral intermediate Eletriptan manufacture

Linker Oxidation State: Methylene Bridge vs. Carbonyl Analog

The target compound contains a methylene (-CH2-) bridge between the indole 3-position and the pyrrolidine ring. The closest carbonyl analog, (R)-benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate (CAS 143322-56-9), features a carbonyl (C=O) group at this position . The carbonyl analog requires an additional reduction step (typically using sodium dihydro-bis(2-methoxyethoxy)aluminate, SDMA, or LiAlH4) to reach the methylene oxidation state [1]. This reduction step has been reported to yield the desired methylene intermediate in approximately 41.5% overall yield from N-benzyloxycarbonyl-D-proline, with the carbonyl intermediate as the immediate precursor [1]. Direct procurement of the methylene compound eliminates one synthetic transformation, reducing process time, reagent costs, and waste generation.

Linker Oxidation State
Reported
Methylene (-CH2-) bridge vs Carbonyl (C=O) analog Eliminates reduction step; reported ~41.5% yield
Pre-reduced intermediate may reduce synthetic steps and reagent use
Reported yield under SDMA/toluene conditions; cross-study comparable
Intermediate comparison Synthetic route efficiency Reduction step avoidance

Protecting Group Strategy: Orthogonal Cbz Protection

The benzyl carbamate (Cbz) group on the pyrrolidine nitrogen provides orthogonal protection that can be selectively removed via catalytic hydrogenolysis (H2, Pd/C) without affecting the 5-bromoindole moiety or the methylene linker . This contrasts with the unprotected secondary amine analog, 5-bromo-3-[(R)-pyrrolidin-2-ylmethyl]-1H-indole, which would require re-protection before further functionalization. The Cbz group also enhances compound stability during storage compared to the free amine, which is susceptible to oxidation and nucleophilic side reactions [1]. Vendor specifications typically report purity of ≥98% for the Cbz-protected (R)-enantiomer .

Protecting Group
Class-level
Cbz-protected; orthogonal hydrogenolysis deprotection Vendor purity ≥98%; enhanced storage stability vs free amine
Supports multi-step synthesis without additional protection cycles
Storage at 2–8°C recommended; class-level inference
Orthogonal protection Hydrogenolysis deprotection Multi-step synthesis compatibility

Application Scenarios for (R)-Benzyl 2-((5-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate


GMP-Compliant Eletriptan API Manufacturing

In the registered synthetic route for eletriptan hydrobromide, (R)-benzyl 2-((5-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate serves as the penultimate protected intermediate. Following Cbz deprotection via hydrogenolysis, the resulting secondary amine is N-methylated to yield 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole (BIP), the key intermediate for subsequent Heck coupling with phenyl vinyl sulfone . The (R)-configuration established at this stage is preserved throughout the remaining steps. USP monographs require enantiomeric purity of the final API to be ≥99.85%, making the stereochemical integrity of this intermediate critical [1].

Reference Standard for Chiral Purity Method Development

The (R)-enantiomer of this compound is used as a reference standard in developing and validating chiral HPLC methods for monitoring enantiomeric purity across the eletriptan synthetic pathway. The corresponding (S)-enantiomer (available as a separate reference standard) serves as the impurity marker . Analytical methods developed using these standards enable quantification of chiral impurities at levels as low as 0.05% in intermediate and final API samples [1].

Process Chemistry Optimization and Route Scouting

Process development groups use this intermediate to evaluate alternative synthetic strategies for eletriptan. The Cbz-protected methylene intermediate allows investigation of different N-deprotection and N-methylation conditions without interference from the indole NH or bromine substituent. The compound's well-defined structure and commercial availability at ≥98% purity make it suitable for reaction optimization studies, impurity profiling, and process validation .

Deuterated Internal Standard Synthesis

The (S)-enantiomer of this compound is employed as a precursor for ent-eletriptan-d3, a deuterium-labeled enantiomeric impurity used as an internal standard in LC-MS/MS bioanalytical methods for eletriptan quantification in pharmacokinetic studies . The availability of both enantiomers with defined stereochemistry enables preparation of matched isotope-labeled standards essential for regulatory bioequivalence studies.

Application
Selection Property
Validation Focus
Chiral intermediate for serotonin receptor ligand synthesis
(R)-enantiomer identity; Cbz orthogonal protection
Chiral HPLC purity; enantiomeric impurity monitoring
Chiral purity reference standard
Certified (R)-enantiomer reference material
Method validation for enantiomeric purity determination
Synthetic route optimization studies
Pre-reduced methylene linker; orthogonal Cbz group
Step efficiency and impurity profile assessment
Deuterated internal standard precursor
Enantiomer-matched (S)-enantiomer for ISTD synthesis
LC-MS/MS bioanalytical method development; matrix-effect control
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